molecular formula C15H9BrCl2N2O B3098198 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-07-3

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B3098198
CAS RN: 1332529-07-3
M. Wt: 384.1 g/mol
InChI Key: IONQGDVKTOKFDD-UHFFFAOYSA-N
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Description

The compound “6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is a unique chemical with the linear formula C15H9BrN2O2 . It has a molecular weight of 329.155 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula C15H9BrN2O2 . It’s a complex structure that includes a bromine atom, a pyridinyl group, and a quinoline moiety .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 329.155 . It is a powder at room temperature .

Scientific Research Applications

Photoluminescent Properties and Coordination Polymers

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is used in the creation of photoluminescent coordination polymers. For example, a study by Twaróg, Hołyńska, and Kochel (2020) employed a related organic ligand to form a one-dimensional copper(II) coordination polymer, demonstrating notable photoluminescent properties with potential applications in materials science (Twaróg, Hołyńska, & Kochel, 2020).

Biological Evaluation for Anti-tumor and Anti-microbial Properties

This compound is also explored for its potential anti-tumor and anti-microbial applications. Eweas, Abdallah, and Elbadawy (2021) synthesized derivatives of this compound and evaluated them for antiproliferative and antimicrobial activities, highlighting the compound's utility in medicinal chemistry (Eweas, Abdallah, & Elbadawy, 2021).

Anti-platelet Activity and Potential Anti-inflammatory Drugs

Further research by Margariti et al. (2020) involved synthesizing bidentate ligands from similar compounds, which led to the creation of rhodium(III) complexes showing potent anti-platelet activity. This suggests potential applications in developing novel anti-inflammatory drugs (Margariti et al., 2020).

Applications in Fluorescence Sensing and Bioimaging

Pawar et al. (2016) explored the use of bipyridine-based constructs related to this compound as fluorescent sensors for detecting Zn2+ ions in aqueous solutions. This research opens avenues for the use of these compounds in bioimaging applications (Pawar et al., 2016).

Safety and Hazards

The compound is classified as an eye irritant and skin irritant, and it may cause respiratory irritation .

properties

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONQGDVKTOKFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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